![molecular formula C7H9N5O2 B12526287 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide typically involves the condensation of hydrazine derivatives with pyrrole-2,5-dicarboxylic acid or its esters. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrazine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce hydrazine-substituted pyrroles.
科学的研究の応用
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Pyrrole-2,5-dicarboxylic acid: A precursor in the synthesis of various pyrrole derivatives.
Hydrazine derivatives: Compounds containing the hydrazine functional group, used in similar synthetic applications.
N-substituted pyrroles: Pyrrole derivatives with various substituents on the nitrogen atom, exhibiting different chemical and biological properties.
Uniqueness
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is unique due to the presence of both the hydrazine and pyrrole moieties, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C7H9N5O2 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(13)4-1-2-5(12-4)7(14)10-3-11-9/h1-3,12H,9H2,(H2,8,13)(H,10,11,14) |
InChIキー |
MLOREYPRTSQSEM-UHFFFAOYSA-N |
異性体SMILES |
C1=C(NC(=C1)C(=O)N/C=N/N)C(=O)N |
正規SMILES |
C1=C(NC(=C1)C(=O)NC=NN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
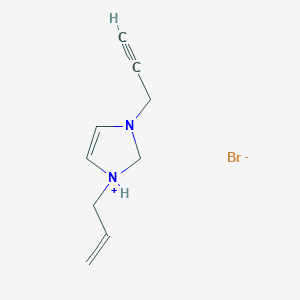
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
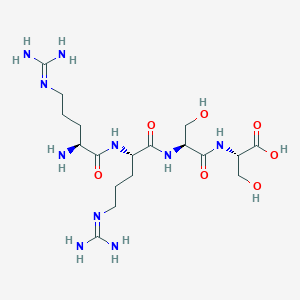
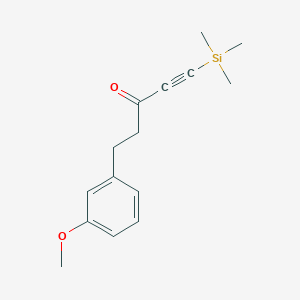
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
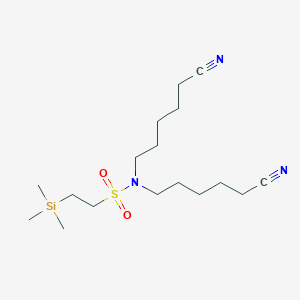
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)
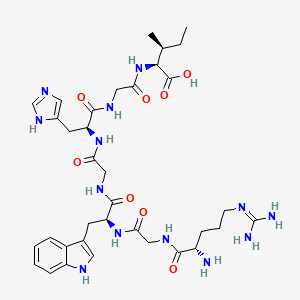
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
